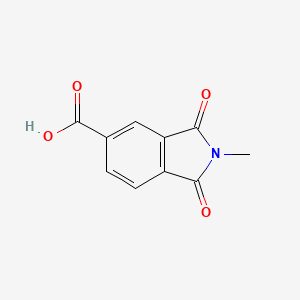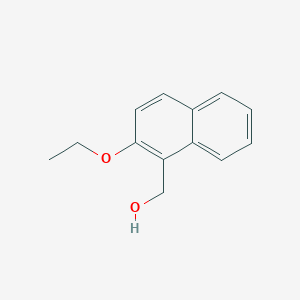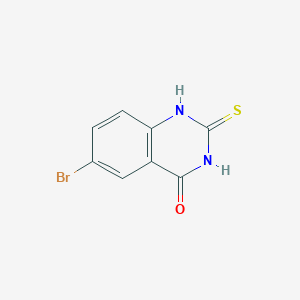
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as 6-BTQ, is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic organic compound with a thioxo group and a bromo group attached to the quinazolinone ring. 6-BTQ has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Scientific Research Applications
Synthesis Methods
The synthesis of 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives can be achieved through several methodologies. One notable method involves a copper-catalyzed one-pot synthesis from ortho-bromobenzamides and isothiocyanates, offering an efficient route to these compounds under specified conditions, including the use of CuI as a precatalyst and Cs2CO3 as a base (Wang, Zhao, & Xi, 2011). Additionally, KAl(SO4)2·12H2O (Alum) has been used as a catalyst under microwave irradiation and solvent-free conditions for the synthesis of related 2,3-disubstituted-4(3H)-quinazolinones, demonstrating the versatility of synthetic approaches (Mohammadi & Hossini, 2011).
Biological and Medicinal Applications
Research has explored the biological activities of thioxoquinazolinone derivatives. A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones synthesized from anthranilic acid reported significant antimicrobial and anticonvulsant activities, indicating potential therapeutic applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013). Another investigation into 6-substituted quinazolinone derivatives highlighted their anticancer properties, showcasing the compound's relevance in the development of novel anticancer agents (Malinowski et al., 2015).
Material Science and Sensor Applications
Beyond biological applications, the compound and its derivatives have found use in material science and as sensors. For instance, a rhodamine-2-thioxoquinazolin-4-one derivative exhibited high selectivity and sensitivity as a fluorescent sensor for Fe3+ ions, with potential for intracellular monitoring, highlighting the compound's utility in bioimaging and environmental monitoring (Wang et al., 2017).
properties
IUPAC Name |
6-bromo-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLUVUSKGFGJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357042 | |
| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
49681-96-1 | |
| Record name | 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

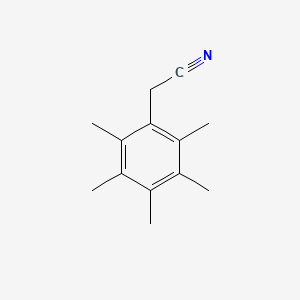

![1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid](/img/structure/B1597344.png)
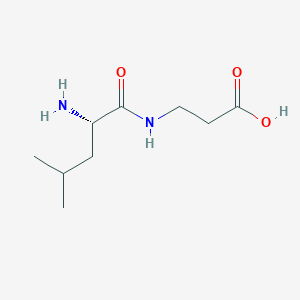
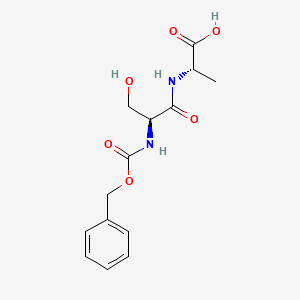

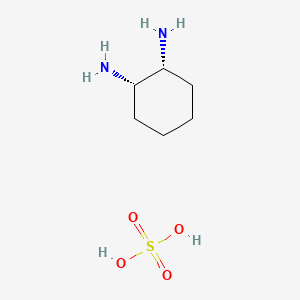
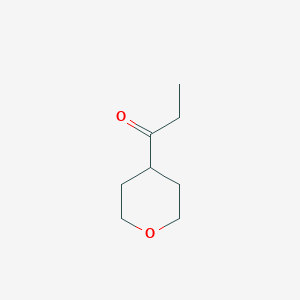
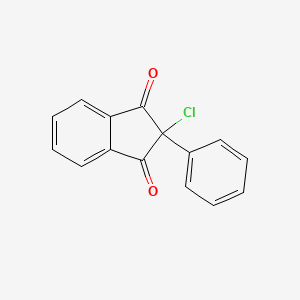
![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)

